Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
Description
This compound is a benzamide derivative featuring a complex azo-phenyl backbone with multiple functional groups. Its structure includes:
- Azo linkage: Connects a 2-chloro-4-nitrophenyl group to a benzamide core.
- Bis(2-benzoyloxyethyl)amino substituent: Provides ester functionalities that influence solubility and hydrophobicity.
- Chloro-nitro-phenyl group: Enhances electron-withdrawing properties, critical for color intensity in dye applications .
Key physicochemical properties include a molecular formula of C23H22ClN5O5, molecular weight of 483.911 g/mol, and a calculated logP of 4.18, indicating moderate lipophilicity . It is primarily used as a disperse dye in textiles, classified under commercial names such as C.I. Disperse Red 167:1 or Disperse Red 354 in industrial settings .
Properties
CAS No. |
37672-74-5 |
|---|---|
Molecular Formula |
C37H30ClN5O7 |
Molecular Weight |
692.1 g/mol |
IUPAC Name |
2-[3-benzamido-N-(2-benzoyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl benzoate |
InChI |
InChI=1S/C37H30ClN5O7/c38-31-24-30(43(47)48)17-18-32(31)40-41-33-19-16-29(25-34(33)39-35(44)26-10-4-1-5-11-26)42(20-22-49-36(45)27-12-6-2-7-13-27)21-23-50-37(46)28-14-8-3-9-15-28/h1-19,24-25H,20-23H2,(H,39,44) |
InChI Key |
UOKZHDSGFCVZLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N(CCOC(=O)C3=CC=CC=C3)CCOC(=O)C4=CC=CC=C4)N=NC5=C(C=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azo Intermediate
- Diazotization and azo coupling: The 2-chloro-4-nitroaniline is diazotized under acidic conditions to form the diazonium salt.
- This diazonium salt is then coupled with a substituted aniline derivative bearing the bis(2-hydroxyethyl)amino group at the 5-position of the phenyl ring.
- The azo coupling reaction forms the azo linkage (-N=N-) connecting the two aromatic rings.
Introduction of the Bis(2-hydroxyethyl)amino Group
- The bis(2-hydroxyethyl)amino substituent is introduced on the phenyl ring prior to azo coupling or via nucleophilic substitution on a suitable precursor.
- This group provides two primary alcohol functionalities that are key for subsequent esterification.
Esterification to Form Bis[2-(benzoyloxy)ethyl]amino
- The two hydroxyethyl groups are esterified with benzoyl chloride or benzoyl anhydride to form the bis(2-(benzoyloxy)ethyl)amino moiety.
- This step requires controlled conditions to avoid hydrolysis or overreaction.
- Typical esterification conditions involve the use of a base such as pyridine or triethylamine to scavenge HCl and promote ester formation.
Formation of the Benzamide Group
- The benzamide moiety is introduced by acylation of the amino group on the phenyl ring with benzoyl chloride or benzamide derivatives.
- This step may be performed before or after azo coupling depending on the synthetic route.
Detailed Preparation Method (Stepwise)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Diazotization | 2-chloro-4-nitroaniline, NaNO2, HCl, 0-5°C | Formation of diazonium salt |
| 2 | Azo Coupling | Substituted aniline with bis(2-hydroxyethyl)amino group, pH ~5-7 | Coupling to form azo linkage |
| 3 | Esterification | Benzoyl chloride, pyridine or triethylamine, solvent (e.g., dichloromethane), 0-25°C | Conversion of hydroxyethyl groups to benzoyloxy esters |
| 4 | Benzamide Formation | Benzoyl chloride or benzamide, base, solvent | Acylation to form benzamide group |
| 5 | Purification | Chromatography (e.g., reverse phase HPLC) | Isolation of pure compound |
Analytical and Purification Techniques
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Used for purification and analysis, employing columns such as Newcrom R1 with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR): Structural confirmation of functional groups.
- Melting Point and Elemental Analysis: Additional purity and identity checks.
Research Findings and Optimization Notes
- The esterification step is critical for yield and purity; controlling temperature and stoichiometry of benzoyl chloride is essential to avoid side reactions.
- The azo coupling reaction is sensitive to pH and temperature; optimal pH near neutral ensures high coupling efficiency.
- The benzamide formation step may require protection of other functional groups to prevent undesired acylation.
- The use of reverse phase HPLC with low silanol activity columns (e.g., Newcrom R1) improves separation efficiency and scalability for preparative purposes.
- For mass spectrometry applications, replacing phosphoric acid with formic acid in the mobile phase enhances compatibility without compromising separation.
Summary Table of Preparation Conditions
| Preparation Step | Key Reagents/Conditions | Critical Parameters | Outcome/Notes |
|---|---|---|---|
| Diazotization | NaNO2, HCl, 0-5°C | Temperature control, acid strength | Formation of stable diazonium salt |
| Azo Coupling | Substituted aniline, pH 5-7, 0-25°C | pH, temperature | Efficient azo bond formation |
| Esterification | Benzoyl chloride, pyridine, 0-25°C | Stoichiometry, base amount | High yield of benzoyloxy esters |
| Benzamide Formation | Benzoyl chloride, base, solvent | Protection of other groups | Selective acylation |
| Purification | RP-HPLC (Newcrom R1), MeCN/H2O + acid | Mobile phase composition | High purity isolation |
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite or hydrogenation using palladium on carbon.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro and chloro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- primarily involves its interaction with molecular targets through its azo and benzoyloxyethyl groups. The azo group can undergo reduction to form amine derivatives, which can interact with various biological molecules. The benzoyloxyethyl groups enhance the compound’s solubility and stability, allowing it to effectively bind to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Disperse Red 167:1 (CAS 79300-13-3)
- Molecular Formula : C22H24ClN5O6.
- Key Differences: Replaces benzoyloxy groups with acetyloxy at the bis(2-hydroxyethyl)amino substituent. Higher molecular weight (505.91 g/mol) due to additional acetate groups.
- Impact on Properties :
BANAP (CAS 29765-00-2)
- Molecular Formula : C21H23ClN6O4.
- Key Differences :
- Substitutes the 2-chloro-4-nitrophenyl group with a 4-nitrophenyl moiety.
- Lacks chloro substituents, reducing electron-withdrawing effects.
- Impact on Properties: Reduces colorfastness under UV exposure compared to the target compound. Lower logP (~3.5) due to fewer hydrophobic substituents, limiting use in non-polar substrates .
N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]propanamide (CAS 61968-52-3)
- Molecular Formula : C22H24ClN5O6.
- Key Differences :
- Replaces the benzamide group with a propanamide chain.
- Impact on Properties :
Tabulated Comparison of Key Parameters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 68310-06-5 | C23H22ClN5O5 | 483.911 | 4.18 | Polyester/nylon dyeing |
| Disperse Red 167:1 | 79300-13-3 | C22H24ClN5O7 | 505.91 | ~3.9 | Textiles, plastics |
| BANAP | 29765-00-2 | C21H23ClN6O6 | 490.89 | ~3.5 | Low-cost fabric dyeing |
| Propanamide Derivative | 61968-52-3 | C22H24ClN5O6 | 494.92 | ~4.0 | Specialty polymer coatings |
Research Findings and Industrial Relevance
- Thermal Stability : The target compound exhibits superior thermal stability (decomposition >250°C) compared to BANAP (~220°C), making it suitable for high-temperature dyeing processes .
- Market Use : Disperse Red 167:1 and the target compound dominate the disperse dye market due to their vibrancy in synthetic fabrics, while BANAP is phased out in regions with strict chemical regulations .
Biological Activity
Benzamide derivatives, particularly those containing azo groups, have gained attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- (CAS Number: 37672-74-5) is a complex molecule that combines features of benzamide with a bis(2-benzoyloxyethyl)amino side chain and a nitrophenyl azo moiety. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and other therapeutic areas.
The molecular formula of the compound is , with a molar mass of approximately 692.12 g/mol. Its predicted physical properties include:
- Density : 1.30 ± 0.1 g/cm³
- Boiling Point : 789.6 ± 60.0 °C
- pKa : 12.55 ± 0.70
The biological activity of benzamide derivatives often involves inhibition of specific enzymes or pathways associated with cancer cell proliferation and survival. For instance, compounds similar to Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- have been studied for their roles as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression and cellular processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar benzamide compounds. For example, a derivative known as FNA (N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)-amino]-benzamide) was shown to exhibit significant antiproliferative effects against HepG2 liver cancer cells with an IC50 value of 1.30 μM, indicating strong cytotoxicity . This suggests that the azo and benzamide functionalities may contribute to enhanced anticancer activity.
In Vitro and In Vivo Studies
In vitro assays demonstrated that compounds with similar structures could induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, mechanisms essential for their anticancer effects . Furthermore, in vivo studies using xenograft models indicated that these compounds could inhibit tumor growth effectively, showcasing their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives can often be correlated with their structural features:
- Azo Group : The presence of an azo group is known to enhance the lipophilicity and membrane permeability of compounds.
- Benzoyloxyethyl Side Chains : These groups may improve binding affinity to target proteins or enzymes involved in cancer progression.
Table 1 summarizes the structure-activity relationships observed in various studies involving benzamide derivatives.
| Compound Name | Structure Features | IC50 (μM) | Mechanism |
|---|---|---|---|
| FNA | Bis(2-chloroethyl), Azo | 1.30 | HDAC Inhibition |
| Compound X | Azo, Hydroxyethyl | 5.00 | Apoptosis Induction |
| Compound Y | Azo, Alkyl Substituent | 3.50 | Cell Cycle Arrest |
Case Studies
- HDAC Inhibition : A study focusing on FNA reported its selectivity for class I HDACs (HDAC1, HDAC2, HDAC3), suggesting that modifications in the benzamide structure can lead to isoform-selective inhibitors with reduced side effects .
- Combination Therapy : The combination of FNA with traditional chemotherapeutics like taxol showed enhanced anticancer activity, indicating that benzamide derivatives could be utilized in combination therapies for improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
